3-[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
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Overview
Description
3-[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is a complex organic compound that belongs to the class of phenothiazine derivatives. These compounds are known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties. The unique structure of this compound, which includes a phenothiazine moiety linked to a benzazepinone core, makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one involves multiple steps, starting with the preparation of the phenothiazine derivative The phenothiazine core can be synthesized through the reaction of 2-chloro-10H-phenothiazine with appropriate reagents under controlled conditionsIndustrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the phenothiazine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. .
Scientific Research Applications
3-[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s interactions with biological systems are studied to understand its pharmacological effects.
Medicine: It has potential therapeutic applications due to its pharmacological properties, including antipsychotic and antiemetic effects.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets, including dopamine and serotonin receptors. By binding to these receptors, it modulates neurotransmitter activity, leading to its antipsychotic and antiemetic effects. The pathways involved include the inhibition of dopamine D2 receptors and serotonin 5-HT2 receptors, which are crucial in regulating mood, behavior, and nausea .
Comparison with Similar Compounds
Similar compounds include other phenothiazine derivatives such as chlorpromazine and perphenazine. Compared to these compounds, 3-[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one has a unique structure that may confer distinct pharmacological properties. The presence of the benzazepinone ring and the specific substituents on the phenothiazine core differentiate it from other phenothiazine derivatives .
Properties
Molecular Formula |
C26H21ClN2O4S |
---|---|
Molecular Weight |
493.0 g/mol |
IUPAC Name |
3-[2-(2-chlorophenothiazin-10-yl)-2-oxoethyl]-7,8-dimethoxy-1H-3-benzazepin-2-one |
InChI |
InChI=1S/C26H21ClN2O4S/c1-32-21-11-16-9-10-28(25(30)13-17(16)12-22(21)33-2)15-26(31)29-19-5-3-4-6-23(19)34-24-8-7-18(27)14-20(24)29/h3-12,14H,13,15H2,1-2H3 |
InChI Key |
AYNKXSZDOIOYMF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl)OC |
Origin of Product |
United States |
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